molecular formula C15H14N4O2 B15063545 N-Allyl-5-((quinolin-8-yloxy)methyl)-1,3,4-oxadiazol-2-amine CAS No. 90181-71-8

N-Allyl-5-((quinolin-8-yloxy)methyl)-1,3,4-oxadiazol-2-amine

Cat. No.: B15063545
CAS No.: 90181-71-8
M. Wt: 282.30 g/mol
InChI Key: VZNZQQAZKFMZHY-UHFFFAOYSA-N
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Description

N-Allyl-5-((quinolin-8-yloxy)methyl)-1,3,4-oxadiazol-2-amine is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with an allyl group at the N2-position and a quinolin-8-yloxymethyl group at the C5-position. The allyl group may improve solubility and reactivity due to its unsaturated nature.

Properties

CAS No.

90181-71-8

Molecular Formula

C15H14N4O2

Molecular Weight

282.30 g/mol

IUPAC Name

N-prop-2-enyl-5-(quinolin-8-yloxymethyl)-1,3,4-oxadiazol-2-amine

InChI

InChI=1S/C15H14N4O2/c1-2-8-17-15-19-18-13(21-15)10-20-12-7-3-5-11-6-4-9-16-14(11)12/h2-7,9H,1,8,10H2,(H,17,19)

InChI Key

VZNZQQAZKFMZHY-UHFFFAOYSA-N

Canonical SMILES

C=CCNC1=NN=C(O1)COC2=CC=CC3=C2N=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Allyl-5-((quinolin-8-yloxy)methyl)-1,3,4-oxadiazol-2-amine typically involves the following steps:

    Formation of the Quinoline Derivative: The quinoline moiety is synthesized through a series of reactions starting from aniline derivatives.

    Oxadiazole Ring Formation: The oxadiazole ring is formed by reacting hydrazides with carboxylic acids or their derivatives under specific conditions.

    Coupling Reaction: The quinoline derivative is then coupled with the oxadiazole ring through an allyl group using appropriate coupling agents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-efficiency reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-Allyl-5-((quinolin-8-yloxy)methyl)-1,3,4-oxadiazol-2-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce amine derivatives.

Scientific Research Applications

N-Allyl-5-((quinolin-8-yloxy)methyl)-1,3,4-oxadiazol-2-amine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Allyl-5-((quinolin-8-yloxy)methyl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets and pathways. The quinoline moiety may interact with DNA or enzymes, while the oxadiazole ring can participate in hydrogen bonding and other interactions. These interactions can lead to the modulation of biological pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The target compound’s structure is compared to similar 1,3,4-oxadiazol-2-amine derivatives (Table 1). Key variations include:

  • Quinoline vs. Pyridine/Benzene Rings: The quinolin-8-yloxy group in the target compound differs from pyridinyl (e.g., 5n in ) or phenyl groups (e.g., 4a in ). Quinoline’s extended π-system may enhance DNA intercalation or enzyme binding compared to smaller aromatic systems .
  • Allyl vs. Aryl/Substituted Aryl Groups : The N-allyl substituent contrasts with bulkier aryl groups (e.g., 3,4-dichlorophenyl in 5n or 4-fluorophenyl in 10d). Allyl groups may confer better solubility and metabolic stability .

Spectral Data and Characterization

  • 1H-NMR Shifts : The allyl group in the target compound would likely exhibit signals similar to δ6.10–6.02 (CH=), δ5.38–5.17 (CH₂=), and δ4.07–4.05 (CH₂), as seen in ’s compound 13a .
  • Quinoline Protons: The quinolin-8-yloxy group may show aromatic protons in the δ6.70–6.37 range, comparable to paracyclophane protons in 13a .

In contrast, the pyridinyl protons in 5n () resonate at δ7.79–8.79, reflecting stronger deshielding due to the electron-withdrawing pyridine ring .

Biological Activity

N-Allyl-5-((quinolin-8-yloxy)methyl)-1,3,4-oxadiazol-2-amine is a synthetic compound that combines features from quinoline and oxadiazole structures, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzymatic inhibition properties, supported by relevant research findings.

Chemical Structure and Properties

The compound's structure includes an oxadiazole ring, an allyl group, and a quinoline moiety. The oxadiazole ring is recognized for conferring various biological activities, while the quinoline component is associated with pharmacological properties such as antimicrobial and anticancer effects. The unique combination of these elements positions this compound as a promising candidate in medicinal chemistry.

Antimicrobial Activity

Research indicates that derivatives of 1,3,4-oxadiazole exhibit significant antimicrobial properties. This compound has been shown to interact with bacterial enzymes and DNA gyrase, which are critical for bacterial replication and survival. For instance:

CompoundActivityReference
This compoundAntibacterial against E. coli and S. aureus
1,3,4-Oxadiazole derivativesStrong activity against drug-resistant strains
Quinoline derivativesEffective against MRSA and VRE

The mechanism of action may involve inhibition of bacterial fatty acid synthesis through targeting enzymes like enoyl-acyl carrier protein (ACP) reductase (FabI), which plays a crucial role in the fatty acid elongation cycle .

Anticancer Activity

The anticancer potential of this compound has been highlighted in various studies. The compound has shown efficacy in inhibiting cell proliferation in several cancer cell lines. Notably:

Cell LineIC50 (µM)Mechanism of ActionReference
MCF-7 (breast cancer)9.81Induction of apoptosis
A549 (lung cancer)10.50Cell cycle arrest at G2/M phase

The presence of the quinoline moiety enhances its ability to intercalate with DNA, leading to disruption of replication processes and triggering apoptotic pathways in cancer cells .

Enzymatic Inhibition

This compound exhibits potential as an enzyme inhibitor. Studies have demonstrated its ability to inhibit key enzymes involved in metabolic pathways critical for both microbial and cancerous cells:

Enzyme TargetInhibition TypeReference
DNA gyrase A/BCompetitive inhibition
Enoyl ACP reductase (FabI)Noncompetitive inhibition

Molecular docking studies have confirmed strong binding affinities to these targets, suggesting that the compound could serve as a lead structure for developing new therapeutic agents .

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